
5-Fluoronicotinic acid
Overview
Description
5-Fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring. This compound is widely used as a building block in organic synthesis, pharmaceuticals, and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoronicotinic acid can be synthesized through various methods. One common approach involves the oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid, followed by further oxidation to yield this compound . Another method involves the hydrothermal reaction of metal (II) nitrates with this compound and optional ancillary ligands .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Reactions of 5-Fluoronicotinic Acid
This compound can undergo several types of chemical reactions, which include oxidation, reduction, and coordination reactions .
Coordination Reactions
This compound is used as a building block in coordination polymers .
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It can coordinate with metal ions such as Ni(II), Cd(II), and Co(II) to form complex metal-organic frameworks .
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The coordination modes of 5-Fnic-can vary, with the carboxylate groups acting as monodentate or bidentate ligands .
Examples of Coordination Complexes :
Complex | Metal Ion | Coordination Mode |
---|---|---|
$$Ni(5-Fnic)2(μ2-H2O)0.5]n | Ni(II) | Carboxylate groups bridge two Ni(II) centers, forming a dinickel(II) unit with a [Ni2(μ-COO)2(H2O)] core. |
$$Cd(5-Fnic)2(H2biim)2] | Cd(II) | Cd(II) atom coordinated by three O atoms from two distinct 5-Fnic-moieties and three N atoms from one 5-Fnic and one phen ligand. |
$$Co(5-Fnic)2(H2O)4] | Co(II) | Pink needle-shaped crystals formed by coordinating Co(II) with 5-Fnic and water molecules. |
Other Reactions
This compound derivatives, such as 2,6-dichloro-5-fluoronicotinic acid, undergo substitution and hydrolysis reactions.
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The chlorine atoms in 2,6-dichloro-5-fluoronicotinic acid can be substituted with other nucleophiles.
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Hydrolysis can form carboxylic acids.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
5-Fluoronicotinic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to nicotinic acid allows for modifications that enhance biological activity. For instance, it has been involved in the synthesis of compounds aimed at treating conditions such as Alzheimer's disease and schizophrenia .
Case Study: Neurological Disorders
Research has demonstrated that derivatives of this compound exhibit promising results in preclinical models for neuroprotection and cognitive enhancement. A study reported the synthesis of a novel series of compounds derived from this compound, which showed improved binding affinity to nicotinic receptors compared to their non-fluorinated counterparts .
Agrochemical Applications
Enhancing Pesticide Efficacy
In agrochemistry, this compound is used to formulate pesticides and herbicides. Its incorporation into agrochemical formulations has been shown to enhance the efficacy of these products, leading to improved crop yields and protection against pests .
Research Findings
A study evaluated the performance of a pesticide formulation containing this compound and found that it significantly reduced pest populations while maintaining safety profiles for beneficial insects .
Biochemical Research
Building Block for Active Molecules
Researchers utilize this compound as a building block for synthesizing biologically active molecules. Its ability to participate in various chemical reactions makes it valuable in medicinal chemistry .
Case Study: Synthesis of Metal-Organic Frameworks
A notable application involves its use in generating metal-organic frameworks (MOFs) that exhibit unique properties suitable for drug delivery systems. The versatility of this compound allows for the formation of diverse topological structures with potential applications in targeted therapy .
Material Science
Development of Advanced Materials
In material science, this compound is explored for its potential in creating advanced materials, including polymers and coatings. These materials often exhibit enhanced durability and chemical resistance due to the fluorine atom's electronegativity and steric effects .
Applications in Coatings
Research indicates that coatings developed using derivatives of this compound demonstrate superior resistance to solvents and chemicals compared to traditional coatings, making them suitable for industrial applications .
Analytical Chemistry
Chromatographic Techniques
In analytical chemistry, this compound is employed in chromatographic techniques for analyzing complex mixtures. Its unique properties facilitate reliable results in quality control processes and environmental testing .
Study on Environmental Testing
A study highlighted the effectiveness of using this compound derivatives as standards in high-performance liquid chromatography (HPLC) for detecting pollutants in water samples. The results showed high sensitivity and specificity, underscoring its utility in environmental monitoring .
Summary Table of Applications
Application Area | Key Benefits | Notable Findings |
---|---|---|
Pharmaceutical Development | Intermediate for drug synthesis | Enhances neuroprotective properties |
Agrochemical Applications | Improves pesticide efficacy | Significant reduction in pest populations |
Biochemical Research | Building block for biologically active molecules | Successful synthesis of metal-organic frameworks |
Material Science | Development of durable materials | Superior resistance in coatings |
Analytical Chemistry | Reliable results in complex mixture analysis | High sensitivity in environmental testing |
Mechanism of Action
The mechanism of action of 5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes. The fluorine atom at the 5-position enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 5-Fluoropyridine-3-carboxylic acid
- 6-Fluoropyridine-3-carboxylic acid
- 2-Chloro-5-fluoropyridine-3-carboxylic acid
Comparison: 5-Fluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridine derivatives, it exhibits higher reactivity and selectivity in various chemical reactions .
Biological Activity
5-Fluoronicotinic acid (5-FNA) is a fluorinated derivative of nicotinic acid, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of 5-FNA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHFNO and a molecular weight of approximately 139.1 g/mol. The presence of a fluorine atom at the 5-position of the pyridine ring significantly alters its chemical properties and biological interactions.
Mechanisms of Biological Activity
The biological activity of 5-FNA can be attributed to several mechanisms:
- Enzyme Inhibition : 5-FNA has been shown to inhibit various enzymes, including those involved in metabolic pathways. It can act as an antimetabolite, interfering with normal cellular functions.
- Receptor Modulation : This compound interacts with multiple receptors, including G-protein coupled receptors (GPCRs), which are crucial for cell signaling and regulation.
- Antimicrobial Activity : Research indicates that 5-FNA exhibits antimicrobial properties against certain bacterial strains, making it a candidate for antibiotic development.
Antimicrobial Activity
A study highlighted the effectiveness of 5-FNA against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that 5-FNA could be developed into a novel antimicrobial agent.
Enzyme Interaction
Research conducted by Yan-Hui Cui et al. (2020) explored the coordination chemistry of 5-FNA with metal ions, leading to the formation of various metal-organic frameworks (MOFs). These complexes exhibited enhanced catalytic activity in organic reactions, indicating that 5-FNA can serve as a versatile ligand in coordination chemistry.
Radiopharmaceutical Applications
6-[^18F]fluoronicotinic acid, a derivative used in PET imaging, has shown promise in targeting fatty acid binding protein 3 (FABP3), which is implicated in cancer and neurodegenerative diseases. A study reported that radiolabeled derivatives exhibited high binding specificity to malignant tissues, suggesting potential applications in cancer diagnostics.
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to related compounds:
Compound Name | CAS Number | Biological Activity Highlights |
---|---|---|
This compound | 393-55-5 | Antimicrobial, enzyme inhibition |
4-Amino-5-fluoronicotinic Acid | 8264372-4 | Anti-inflammatory properties, cellular signaling modulation |
2-Fluoronicotinic Acid | 393-55-6 | BBB permeant, potential CNS effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-fluoronicotinic acid, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via coupling reactions using agents like N,N-dicyclohexylcarbodiimide (DCC) or through hydrothermal methods with metal nitrates and ancillary ligands. For purity validation, researchers should employ melting point analysis, thin-layer chromatography (TLC) for Rf values, and spectroscopic techniques (e.g., IR for characteristic absorption bands at 3409–3363 cm⁻¹ for NH/OH groups and 1768 cm⁻¹ for C=O). Nuclear magnetic resonance (¹H NMR) is critical for confirming the fluorine substitution pattern, with aromatic protons appearing in the 8.10–7.31 ppm range .
Q. How can researchers characterize the structural diversity of metal-organic frameworks (MOFs) derived from this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving MOF topologies. For example, 3D frameworks like [Ni(5-Fnic)₂(μ₂-H₂O)₀.₅]ₙ require SHELXL for refinement , while OLEX2 integrates structure solution, refinement, and visualization . Complementary techniques include thermogravimetric analysis (TGA) for stability assessment and IR spectroscopy to confirm ligand coordination modes .
Advanced Research Questions
Q. What experimental strategies address contradictions in microbial degradation data for halogenated nicotinic acids?
- Methodological Answer : Discrepancies in degradation efficiency (e.g., this compound vs. 5-bromonicotinic acid in Pseudomonas fluorescens N-9 ) arise from steric/electronic effects of halogens. To resolve these:
- Conduct comparative studies using isotopic labeling or enzyme inhibition assays to identify metabolic bottlenecks.
- Use high-resolution mass spectrometry (HRMS) to detect intermediates, such as fluorine-blocked metabolites that resist further oxidation .
Q. How does the fluorine substituent in this compound influence its reactivity in coordination chemistry and bioactivity?
- Methodological Answer : Fluorine’s electronegativity enhances ligand rigidity and metal-binding affinity, as seen in MOFs like [Co(5-Fnic)₂(H₂biim)]ₙ, where fluorine stabilizes unique 2D + 2D interpenetrated networks . In bioactivity, fluorine’s inductive effects may alter antimicrobial potency; for example, compound 3 (Cd-based MOF) shows luminescent properties linked to ligand-metal charge transfer, while derivatives like peptide-coupled this compound exhibit species-specific antimicrobial activity (e.g., against S. aureus vs. E. coli) .
Q. What computational and experimental approaches predict the topological diversity of this compound-based coordination polymers?
- Methodological Answer :
- Computational : Density functional theory (DFT) calculations can model ligand conformation and metal-ligand bond strengths. ToposPro software aids in classifying net topologies (e.g., 3,6T10 in Ni-MOFs ).
- Experimental : Systematic variation of ancillary ligands (e.g., 2,2′-biimidazole vs. 1,10-phenanthroline) under hydrothermal conditions reveals how steric bulk and hydrogen-bonding propensity direct framework dimensionality. Pair this with topological analysis using programs like TOPOS .
Q. Data Analysis and Reproducibility
Q. How should researchers refine crystallographic data for this compound derivatives when twinning or disorder is present?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains. For disorder, apply PART/SUMP constraints and validate via residual density maps. Always cross-validate with spectroscopic data (e.g., IR/NMR) to confirm molecular integrity .
Q. What protocols ensure reproducibility in synthesizing this compound peptide derivatives?
- Methodological Answer : Standardize reaction conditions (e.g., 36-hour stirring with DCC/N-methylmorpholine ). Document solvent purity, temperature gradients, and inert atmosphere requirements. Provide full spectral data (¹H/¹³C NMR, HRMS) in supplementary materials, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .
Q. Interdisciplinary Research Design
Q. How can a PICOT framework structure hypotheses for studies combining this compound’s chemical and biological properties?
- Methodological Answer :
- Population : Microbial strains (e.g., C. albicans) or cancer cell lines.
- Intervention : Exposure to this compound derivatives (e.g., MOFs or peptide conjugates).
- Comparison : Untreated controls or analogs lacking fluorine.
- Outcome : Quantitative metrics like IC₅₀ values or luminescence intensity.
- Time : Acute (24–48 hrs) vs. chronic (7-day) exposure .
Q. Contradictory Findings and Mitigation
Q. Why do some studies report limited microbial degradation of this compound despite its structural similarity to degradable analogs?
Properties
IUPAC Name |
5-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSBDDOYIWMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193200 | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-66-4 | |
Record name | 5-Fluoronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoronicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Fluoronicotinic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C94XTS5CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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